2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Description
The compound 2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a thieno[2,3-d]pyrimidine derivative featuring a fused thiophene-pyrimidine core. Key structural motifs include:
- A furan-2-yl group at position 5 of the thienopyrimidine ring.
- A phenyl substituent at position 3.
- A thioacetamide linker connecting the core to a 4-sulfamoylphenyl group.
This scaffold is structurally analogous to several bioactive thienopyrimidine derivatives reported in medicinal chemistry, particularly those targeting anti-inflammatory or enzyme-inhibitory pathways .
Properties
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S3/c25-36(31,32)17-10-8-15(9-11-17)26-20(29)14-35-24-27-22-21(18(13-34-22)19-7-4-12-33-19)23(30)28(24)16-5-2-1-3-6-16/h1-13H,14H2,(H,26,29)(H2,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGMTFNTFOPAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)SC=C3C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
This structure features a thieno[2,3-d]pyrimidine core with a furan moiety and a sulfonamide group, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thieno[2,3-d]pyrimidine derivative showed potent inhibition of Polo-like kinase 1 (Plk1), which is crucial for cell division and proliferation in cancer cells. The IC50 values for these derivatives were determined through various assays, demonstrating their effectiveness in inducing apoptosis in cancer cell lines .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Thieno derivative | 4.4 | Plk1 |
| Celecoxib | 1.0 | COX-2 |
2. COX Inhibition
The compound’s structural similarity to known COX inhibitors suggests potential anti-inflammatory activity. A study reported that compounds with similar structures exhibited COX-2 inhibitory activity ranging from 27.72% to 80.1% at varying concentrations . The presence of the sulfonamide group enhances the selectivity and potency against COX enzymes.
3. Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial properties, particularly against bacterial infections. The mechanism involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cell growth. Preliminary tests have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
The biological activities of the compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The thieno[2,3-d]pyrimidine core interacts with kinases like Plk1, disrupting cell cycle progression.
- COX Enzyme Interaction : The sulfonamide moiety enables binding to COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines (HeLa and MCF7), the thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity with an IC50 value of approximately 5 μM . The mechanism was attributed to induction of apoptosis via activation of caspase pathways.
Case Study 2: Anti-inflammatory Activity
A related compound was tested for its COX inhibitory activity in vitro, showing a maximum inhibition rate of 47.1% at a concentration of 20 μM . This positions it as a potential candidate for further development as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thieno[2,3-d]pyrimidine and pyrimidine derivatives, focusing on substituent variations, synthetic yields, and physicochemical properties.
Key Structural Differences
Core Modifications: The target compound’s thieno[2,3-d]pyrimidine core differentiates it from simpler dihydropyrimidin-2-yl derivatives (e.g., ), which lack the fused thiophene ring . Compared to 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (), the target replaces the naphthyl group with a 4-sulfamoylphenyl moiety and lacks the 5-methyl substitution on the furan ring .
Substituent Effects: : A propenyl group at position 3 and a 2-methylphenyl acetamide substituent enhance hydrophobicity compared to the target’s phenyl and sulfamoyl groups . : Ethyl and dimethyl substituents on the thienopyrimidine core, combined with an isopropylphenyl acetamide, suggest greater steric bulk versus the target’s simpler phenyl and sulfonamide groups .
Research Findings
Anti-Exudative Activity: A structurally related acetamide derivative (2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . While the target compound shares a furan-thioacetamide motif, its thienopyrimidine core may alter bioavailability or target engagement.
Structural Predictions :
- The 4-sulfamoylphenyl group in the target compound could enhance solubility and sulfonamide-mediated protein binding, a feature absent in analogs with hydrophobic aryl groups (e.g., naphthyl in ) .
Q & A
Q. How can researchers leverage computational tools to prioritize analogs for synthesis?
- Answer :
- QSAR Modeling : Train models on existing bioactivity data to predict novel analogs .
- ADMET Prediction : Use SwissADME to filter compounds with poor permeability or high hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
